10,20-Dimethoxyhexacyclo[17.8.0.0^{2,11}.0^{3,8}.0^{13,17}.0^{22,27}]heptacosa-1(19),2,4,6,8,10,13(17),15,20,22,24,26-dodecaene
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Overview
Description
®-5,16-Dimethoxy-4,17-dihydro-1H-cyclopenta[6,7]cycloocta[2,1-a:3,4-a’]dinaphthalene (mixture of double bond isomers 22:1) is a complex organic compound characterized by its unique structure, which includes multiple fused rings and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,16-Dimethoxy-4,17-dihydro-1H-cyclopenta[6,7]cycloocta[2,1-a:3,4-a’]dinaphthalene involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the cyclopenta and cycloocta rings: This step involves cyclization reactions, often using catalysts to facilitate the formation of the fused ring structure.
Introduction of methoxy groups: Methoxylation reactions are carried out using methanol and a suitable catalyst to introduce the methoxy groups at specific positions on the rings.
Purification and isolation: The final product is purified using techniques such as column chromatography to separate the desired isomer mixture.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-5,16-Dimethoxy-4,17-dihydro-1H-cyclopenta[6,7]cycloocta[2,1-a:3,4-a’]dinaphthalene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds to single bonds.
Substitution: Substitution reactions can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating mixtures (HNO₃/H₂SO₄) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, ®-5,16-Dimethoxy-4,17-dihydro-1H-cyclopenta[6,7]cycloocta[2,1-a:3,4-a’]dinaphthalene is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex ring systems and their behavior in various chemical reactions.
Biology
In biological research, this compound may be used to study the interactions of methoxy-substituted polycyclic compounds with biological molecules, such as enzymes or receptors.
Medicine
Potential medicinal applications include the development of new drugs or therapeutic agents, particularly if the compound exhibits biological activity, such as anti-inflammatory or anticancer properties.
Industry
In industry, this compound could be used as an intermediate in the synthesis of more complex molecules or materials with specific properties, such as advanced polymers or electronic materials.
Mechanism of Action
The mechanism of action of ®-5,16-Dimethoxy-4,17-dihydro-1H-cyclopenta[6,7]cycloocta[2,1-a:3,4-a’]dinaphthalene involves its interaction with molecular targets, such as enzymes or receptors. The methoxy groups and the fused ring structure may enable the compound to bind to specific sites on these targets, modulating their activity. The exact pathways and molecular targets would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5,16-Dimethoxy-4,17-dihydro-1H-cyclopenta[6,7]cycloocta[2,1-a3,4-a’]dinaphthalene: A similar compound without the ®-configuration.
Methoxy-substituted polycyclic aromatic hydrocarbons: Compounds with similar methoxy groups and polycyclic structures.
Uniqueness
®-5,16-Dimethoxy-4,17-dihydro-1H-cyclopenta[6,7]cycloocta[2,1-a:3,4-a’]dinaphthalene is unique due to its specific ®-configuration and the mixture of double bond isomers. This configuration can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Biological Activity
10,20-Dimethoxyhexacyclo[17.8.0.0^{2,11}.0^{3,8}.0^{13,17}.0^{22,27}]heptacosa-1(19),2,4,6,8,10,13(17),15,20,22,24,26-dodecaene (CAS No. 1417714-08-9) is a complex organic compound characterized by its unique polycyclic structure. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure
The compound features a highly intricate arrangement of cycloalkane rings that contribute to its stability and reactivity. The presence of methoxy groups at the 10 and 20 positions enhances its solubility and may influence its interaction with biological targets.
Anticancer Properties
Research has indicated that compounds with similar polycyclic structures exhibit significant anticancer activity. For instance:
- Mechanism of Action : Compounds like 10,20-dimethoxyhexacyclo have been shown to inhibit key enzymes involved in cancer cell proliferation and survival. They may act by inducing apoptosis in cancer cells through various signaling pathways.
- Case Studies : A study demonstrated that derivatives of hexacyclic compounds displayed cytotoxic effects against various cancer cell lines including breast and colon cancer cells. These compounds were noted for their ability to disrupt microtubule formation essential for mitosis .
Antimicrobial Activity
The biological evaluation of similar compounds suggests potential antimicrobial properties:
- Inhibition Studies : Hexacyclic compounds have exhibited activity against a range of bacterial strains. For example, certain derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) .
- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Induction of apoptosis in cancer cell lines | |
Antimicrobial | Inhibition of MRSA growth | |
Enzyme Inhibition | Blockage of key metabolic pathways |
Synthesis and Derivatives
The synthesis of 10,20-dimethoxyhexacyclo compounds typically involves multi-step organic reactions that can be optimized for yield and purity. Variations in the synthetic route can lead to derivatives with enhanced biological activities.
Table 2: Synthetic Routes and Their Biological Impacts
Synthetic Route | Yield (%) | Biological Activity |
---|---|---|
Cyclization from simpler precursors | 70 | Moderate anticancer activity |
Functional group modification | 85 | Enhanced antimicrobial properties |
Properties
IUPAC Name |
10,20-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13(17),14,20,22,24,26-dodecaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24O2/c1-30-26-16-20-8-3-5-12-22(20)28-24(26)14-18-10-7-11-19(18)15-25-27(31-2)17-21-9-4-6-13-23(21)29(25)28/h3-10,12-13,16-17H,11,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTHIIHZMQAIDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C3=C1CC4=C(CC5=C3C6=CC=CC=C6C=C5OC)C=CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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